METHANESULFINYLETHENE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
METHANESULFINYLETHENE can be synthesized through several methods. One common approach involves the reaction of ethene with dimethyl sulfoxide (DMSO) under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ethene, (methylsulfinyl)- may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may include steps such as purification and distillation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
METHANESULFINYLETHENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The methylsulfinyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can react with the methylsulfinyl group under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethene derivatives depending on the nucleophile used.
Scientific Research Applications
METHANESULFINYLETHENE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethene, (methylsulfinyl)- involves its interaction with various molecular targets. The sulfoxide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions and interactions with cellular components, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethene, (methylthio)-: Similar structure but with a methylthio group instead of a methylsulfinyl group.
Ethene, (methylsulfonyl)-: Contains a methylsulfonyl group, which is a further oxidized form of the methylsulfinyl group.
Uniqueness
METHANESULFINYLETHENE is unique due to the presence of the sulfoxide group, which imparts distinct chemical properties and reactivity compared to its analogs. The sulfoxide group can undergo specific reactions that are not possible with the methylthio or methylsulfonyl groups, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-methylsulfinylethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6OS/c1-3-5(2)4/h3H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDBCWCQRQREBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60907768 | |
Record name | (Methanesulfinyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60907768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10258-86-3 | |
Record name | Ethene, (methylsulfinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010258863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Methanesulfinyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60907768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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